N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

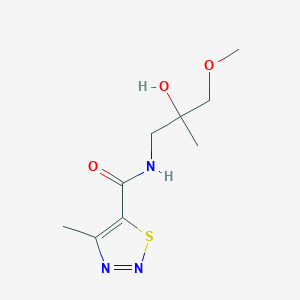

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic thiadiazole derivative characterized by a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide functional group at position 3. The amide nitrogen is further substituted with a 2-hydroxy-3-methoxy-2-methylpropyl chain.

The hydroxy and methoxy substituents may enhance solubility or alter interaction with plant receptors compared to analogs with aromatic or hydrophobic groups.

Properties

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O3S/c1-6-7(16-12-11-6)8(13)10-4-9(2,14)5-15-3/h14H,4-5H2,1-3H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTJPAIWMUJRCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC(C)(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its inhibitory effects on monoamine oxidase (MAO) enzymes and other relevant pharmacological properties.

Chemical Structure and Properties

The compound's structure comprises a thiadiazole ring, which is known for its diverse biological activities. Thiadiazoles have been studied for their roles as potential therapeutic agents due to their ability to interact with various biological targets.

1. Inhibition of Monoamine Oxidase (MAO)

Recent studies have highlighted the inhibitory effects of thiadiazole derivatives on MAO enzymes, particularly MAO-A and MAO-B. The compound this compound was evaluated for its MAO inhibitory activity using fluorometric methods.

Table 1: Inhibitory Activity of Thiadiazole Derivatives on MAO-A and MAO-B

| Compound | IC50 (μM) | Selectivity |

|---|---|---|

| This compound | 0.060 ± 0.002 | MAO-A |

| Reference: Moclobemide | 4.664 ± 0.235 | - |

| Reference: Clorgyline | 0.048 ± 0.002 | - |

The results indicate that the compound exhibits potent inhibitory activity against MAO-A with an IC50 value of , surpassing many known inhibitors such as moclobemide and showing comparable efficacy to clorgyline .

The mechanism by which this compound inhibits MAO-A involves binding to the active site of the enzyme, disrupting its function and subsequently leading to increased levels of neurotransmitters like serotonin and norepinephrine in the brain. This mechanism is particularly beneficial in treating mood disorders and depression.

Table 2: Reversibility of MAO-A Inhibition

| Compound | Activity Before Dialysis (%) | Activity After Dialysis (%) |

|---|---|---|

| No Inhibitor | 100 ± 0.00 | 100 ± 0.00 |

| Moclobemide | 31.253 ± 0.985 | 90.347 ± 1.895 |

| Clorgyline | 88.315 ± 1.578 | 93.419 ± 1.994 |

| This compound | 25.956 ± 0.951 | 91.508 ± 1.577 |

As shown in Table 2, the inhibition caused by this compound appears to be partially reversible upon dialysis, indicating a non-permanent interaction with the enzyme .

Other Biological Activities

Beyond MAO inhibition, thiadiazole derivatives have been reported to exhibit various biological activities including:

- Antimicrobial Activity : Some studies suggest that compounds containing the thiadiazole moiety demonstrate significant antimicrobial properties against a range of pathogens.

- Anticancer Properties : Research indicates potential anticancer effects through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.

Case Studies

A notable study conducted on a series of thiadiazole derivatives revealed that modifications in the side chains significantly affected their biological activity profiles. For instance, compounds with longer alkyl chains showed enhanced MAO-A inhibition compared to those with shorter chains .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and molecular features of N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide and its analogs:

Key Observations:

- Steric Effects : The branched 2-methylpropyl chain may influence binding to target proteins compared to linear or aromatic substituents.

- Molecular Weight : The target compound (297.37 g/mol) is comparable to Tiadinil (297.76 g/mol), suggesting similar pharmacokinetic profiles.

Tiadinil (TDL)

- Function: Induces SAR in tomato plants against Pseudomonas syringae pv. tomato (Pst) under both normal and salt-stressed conditions.

- Mechanism : Activates SA-mediated defenses independently of abscisic acid (ABA) pathways, offering protection even in ABA-overproducing, salt-stressed plants.

- Limitations: No efficacy against Phytophthora capsici root infections.

Target Compound (Inferred Properties)

- Hypothesized Activity: Potential SAR induction via SA pathways, with enhanced stress tolerance due to hydrophilic substituents.

- Differentiation : The hydroxy group may facilitate hydrogen bonding with plant receptors, while the methoxy group could reduce metabolic degradation.

N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Activity : Unreported in evidence; structural features suggest possible dual-target inhibition.

N-(3-(furan-2-yl)-3-hydroxypropyl) Analog

- Hypothesized Use : Could target fungal or bacterial pathogens with affinity for carbohydrate-rich environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.